molecular formula C14H22ClNO3 B1383244 (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride CAS No. 1998701-25-9

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Cat. No.: B1383244
CAS No.: 1998701-25-9
M. Wt: 287.78 g/mol
InChI Key: HOYYQVAARUYRFU-UTONKHPSSA-N
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Description

“®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride”, also known as “®-Boc-3-amino-4-benzyloxybutanoic acid hydrochloride”, is a chemical compound with the molecular formula C15H23NO3Cl . It has a molecular weight of 287.79 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Enantioselective Synthesis Applications A study by Shirakawa et al. (2014) discusses the enantioselective alkylation of 2‐[(4‐Chlorobenzyliden)Amino]Propanoic Acid tert‐Butyl Ester, which leads to the synthesis of (R)‐2‐Amino‐2‐Methyl‐3‐Phenylpropanoic Acid tert‐Butyl Ester, an alanine derivative. This process is significant in the synthesis of complex organic compounds (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

Role in Synthesis of Natural Products Qin et al. (2014) describe the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the production of Biotin, a water-soluble vitamin integral in various metabolic processes (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).

Use in Neuroexcitant Analogue Synthesis Pajouhesh et al. (2000) discuss the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant, using an enantiomerically pure glycine derivative (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

Applications in Peptide Synthesis Litera et al. (1998) describe the preparation of diastereoisomers of hydroxyethylene isosteres of Phe-Phe peptide bond using a process involving (2R or 2S,4R or 4S,5S)-2-Benzyl-5-[(tert-butoxycarbonyl)amino]-4-hydroxy-6-phenylhexanoic Acids (Litera, Buděšínský, Urban, & Soucek, 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in amino acid metabolism, such as serine proteases. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of the enzymes .

Cellular Effects

The effects of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter metabolic pathways by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, influencing metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the compound’s localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects.

Properties

IUPAC Name

benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYQVAARUYRFU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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